molecular formula C23H25NS2 B033520 N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine CAS No. 102559-50-2

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine

Cat. No.: B033520
CAS No.: 102559-50-2
M. Wt: 379.6 g/mol
InChI Key: NHPYPSAPHMSKFP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine is an organic compound with the molecular formula C23H25NS2 This compound is characterized by its complex structure, which includes a dimethylamino group, a thioether linkage, and a phenylthio-substituted benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine typically involves multi-step organic reactions. One common method includes the reaction of N,N-dimethylethanolamine with a phenylthio-substituted benzyl halide under basic conditions to form the desired thioether linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the thioether linkage.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thioether derivatives.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s thioether and aromatic groups allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylphenethylamine: A simpler analog with a phenethylamine structure.

    N,N-Dimethyl-2-phenylethylamine: Lacks the thioether and phenylthio groups.

    N,N-Dimethyl-2-(phenylthio)ethylamine: Contains a thioether linkage but lacks the additional aromatic substitution.

Uniqueness

N,N-Dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)ethylamine is unique due to its combination of a dimethylamino group, a thioether linkage, and a phenylthio-substituted benzyl group

Properties

IUPAC Name

N,N-dimethyl-2-[phenyl-(4-phenylsulfanylphenyl)methyl]sulfanylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NS2/c1-24(2)17-18-25-23(19-9-5-3-6-10-19)20-13-15-22(16-14-20)26-21-11-7-4-8-12-21/h3-16,23H,17-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPYPSAPHMSKFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCSC(C1=CC=CC=C1)C2=CC=C(C=C2)SC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70907698
Record name N,N-Dimethyl-2-({phenyl[4-(phenylsulfanyl)phenyl]methyl}sulfanyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102559-50-2
Record name Ethylamine, N,N-dimethyl-2-((alpha-phenyl-p-(phenylthio)benzyl)thio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102559502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-({phenyl[4-(phenylsulfanyl)phenyl]methyl}sulfanyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70907698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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